

Azelaic Acid in Materials Science: Applications and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azinic acid
Cat. No.: B1255432

[Get Quote](#)

A Note on Terminology: This document focuses on the applications of azelaic acid in materials science. Initial searches for "**azinic acid**" yielded limited results in this field. **Azinic acid** (H_3NO_2) is a nitrogen oxoacid.[1][2][3] In contrast, azelaic acid ($\text{C}_9\text{H}_{16}\text{O}_4$) is a naturally occurring, nine-carbon dicarboxylic acid with significant and well-documented applications in polymer chemistry, nanotechnology, and surface modification.[4][5][6] Given the detailed nature of the query regarding applications in materials science, it is presumed that the user's interest lies with the more widely utilized azelaic acid.

Applications in Polymer Chemistry

Azelaic acid serves as a valuable bio-based monomer for the synthesis of biodegradable and sustainable polymers, such as polyesters and polyamides.[4][5] Its incorporation into polymer chains can impart flexibility, elasticity, and hydrophobicity.[4] These properties make azelaic acid-based polymers suitable for a range of applications, including impact-resistant floor coverings and as plasticizers to enhance the low-temperature flexibility of polyvinyl chloride (PVC) products.[4]

High-Performance Aromatic Polyesters and Polyamides

While not aromatic itself, derivatives of acids with similar functionalities, such as p-anisic acid, are used to create high-performance aromatic polyesters and polyamides. The principles of polycondensation reactions described for these materials are analogous to how difunctional acids like azelaic acid would be used. The incorporation of such monomers can significantly influence the thermal and mechanical properties of the resulting polymers.[7]

Applications in Nanotechnology

Azelaic acid is utilized in nanotechnology, primarily in the development of drug delivery systems and nanoemulsions for dermatological and cosmetic applications.^{[8][9]} The poor water solubility of azelaic acid presents formulation challenges, which can be overcome by encapsulation in nanocarriers like nanoparticles, liposomes, and microemulsions.^{[8][10]}

These nanotechnology-based formulations aim to:

- Enhance solubility and bioavailability.^{[8][10]}
- Control drug release.^[10]
- Increase persistence on the skin, potentially reducing the required dosage.^[9]
- Improve stability and reduce irritation.^[8]

BOC Nano™ Azelaic Acid is a commercially available example that uses supramolecular encapsulation to improve the properties of azelaic acid for use in cosmetics and skincare.^[8] Characterization of such nanoformulations involves techniques like differential scanning calorimetry, Fourier transform infrared spectroscopy, and electron microscopy.^[8]

Applications in Surface Modification

The principles of using organic acids for surface modification can be applied to azelaic acid. For instance, studies on other organic acids like caffeic acid have demonstrated their use in modifying the surface of magnesium alloys for biomedical implants.^[11] The acid functional groups can be used to coat surfaces, improving properties like corrosion resistance and biocompatibility.^[11] While direct examples of azelaic acid for this specific application were not in the provided results, the chemical principles are transferable. Acidic surface modification can also be used to improve the surface area and micro-porosity of adsorbent materials.^[12]

Quantitative Data Summary

Property	Value/Range	Application Context	Source
Azelaic Acid			
Molecular Formula	C9H16O4	General	[6]
Molecular Weight	188.22 g/mol	General	[6]
Azinic Acid			
Molecular Formula	H3NO2	General	[2]
Molecular Weight	49.03 g/mol	General	[1] [2]
XLogP3-AA	-1.3	Solubility Prediction	[1]
pKa1 (estimated)	3-5	Acid-Base Behavior	[1]
pKa2 (estimated)	8-10	Acid-Base Behavior	[1]

Experimental Protocols

Protocol 1: General Synthesis of Polyesters via Polycondensation

This protocol is a general representation of how a dicarboxylic acid like azelaic acid would be used in polyester synthesis, based on principles for similar monomers.[\[7\]](#)

Materials:

- Azelaic acid (dicarboxylic acid monomer)
- A diol (e.g., ethylene glycol, 1,4-butanediol)
- Catalyst (e.g., antimony trioxide, titanium alkoxides)
- High-vacuum line
- Reaction vessel with a stirrer, nitrogen inlet, and condenser

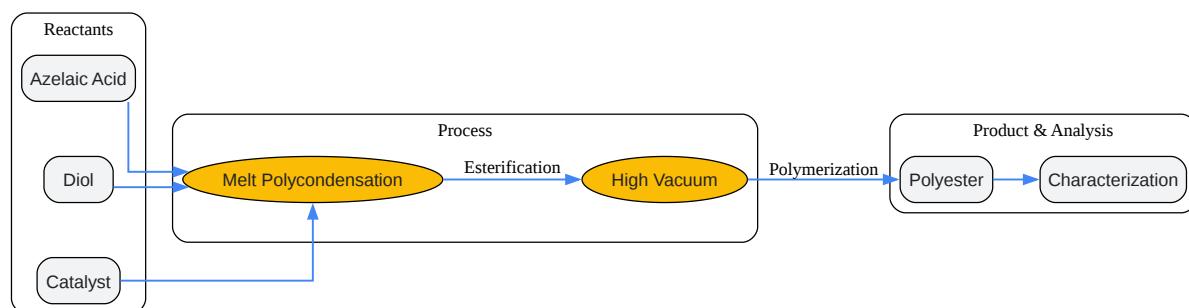
Procedure:

- Charge the reaction vessel with equimolar amounts of azelaic acid and the chosen diol.
- Add a catalytic amount of the selected catalyst.
- Heat the mixture under a nitrogen atmosphere to a temperature sufficient to melt the monomers and initiate esterification (typically 150-200°C). Water will be evolved and removed through the condenser.
- After the initial esterification, gradually increase the temperature and apply a high vacuum to remove the remaining water and diol, driving the polymerization to completion and achieving a high molecular weight polymer.
- The reaction is complete when the desired melt viscosity is reached.
- Cool the polymer to room temperature and extrude or pelletize for further processing.

Protocol 2: Preparation of Azelaic Acid Microemulsion

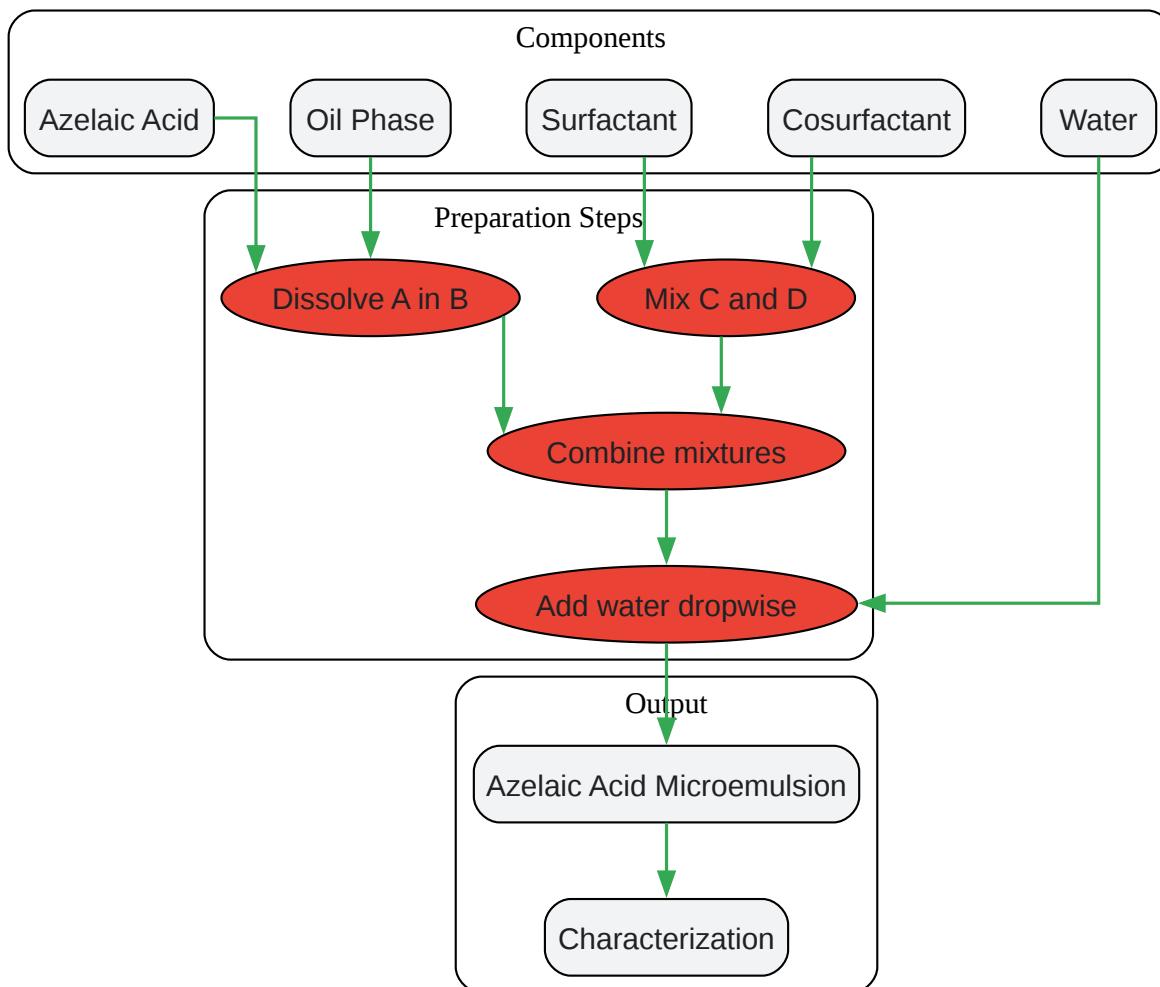
This protocol is based on the general method for preparing microemulsions for drug delivery.[\[9\]](#)

Materials:


- Azelaic acid
- Oil phase (e.g., isopropyl myristate, oleic acid)
- Surfactant (e.g., Tween 80, Polysorbate 20)
- Cosurfactant (e.g., ethanol, propylene glycol)
- Deionized water

Procedure:

- Dissolve the azelaic acid in the oil phase.
- In a separate container, mix the surfactant and cosurfactant.


- Slowly add the oil phase containing azelaic acid to the surfactant/cosurfactant mixture with gentle agitation.
- Continue to stir until a clear and homogenous oil-in-surfactant mixture is formed.
- Slowly add deionized water to the mixture dropwise with continuous stirring until a transparent and stable microemulsion is formed.
- The final formulation can be characterized for particle size, stability, and drug content.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Polyester Synthesis via Polycondensation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Azinic acid [smolecule.com]
- 2. Azinic acid | H₃NO₂ | CID 16020004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Azinic acid | H₃NO₂ | CID 16020004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Azelaic Acid | C₉H₁₆O₄ | CID 2266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bocsci.com [bocsci.com]
- 9. bocsci.com [bocsci.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Azelaic Acid in Materials Science: Applications and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1255432#azinic-acid-applications-in-materials-science>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com